molecular formula C12H17N3O2 B1347270 6-Amino-5-(cyclohex-1-en-1-yl)-5-ethylpyrimidine-2,4(3h,5h)-dione CAS No. 6297-72-9

6-Amino-5-(cyclohex-1-en-1-yl)-5-ethylpyrimidine-2,4(3h,5h)-dione

Cat. No. B1347270
CAS RN: 6297-72-9
M. Wt: 235.28 g/mol
InChI Key: GQOBBLOIUJQHMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-5-(cyclohex-1-en-1-yl)-5-ethylpyrimidine-2,4(3h,5h)-dione, commonly known as AEP, is a cyclic pyrimidine derivative that has been studied for various applications in the scientific field. It is a versatile compound that can be used in various experiments and studies. AEP has been used as a synthetic reagent, a fluorescent probe, and a building block for more complex molecules.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '6-Amino-5-(cyclohex-1-en-1-yl)-5-ethylpyrimidine-2,4(3h,5h)-dione' involves the reaction of 5-ethyl-6-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione with cyclohex-1-ene-1-carboxylic acid followed by reduction and subsequent reaction with ammonia.

Starting Materials
5-ethyl-6-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione, cyclohex-1-ene-1-carboxylic acid, ammonia

Reaction
Step 1: Reaction of 5-ethyl-6-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione with cyclohex-1-ene-1-carboxylic acid in the presence of a coupling reagent such as DCC or EDC to form 6-(cyclohex-1-en-1-yl)-5-ethylpyrimidine-2,4(1H,3H)-dione., Step 2: Reduction of the double bond in the cyclohex-1-en-1-yl group using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form the corresponding cyclohexyl group., Step 3: Reaction of the resulting compound with ammonia in the presence of a suitable catalyst such as palladium on carbon (Pd/C) to introduce the amino group at the 6-position of the pyrimidine ring, yielding the final product, 6-Amino-5-(cyclohex-1-en-1-yl)-5-ethylpyrimidine-2,4(3H,5H)-dione.

Scientific Research Applications

AEP has been used for a variety of scientific research applications. It has been used as a synthetic reagent for the synthesis of various compounds. It has also been used as a fluorescent probe for the detection of various biomolecules, such as proteins and DNA. In addition, AEP has been used as a building block for more complex molecules, such as polymers.

Mechanism Of Action

The mechanism of action of AEP is not fully understood. However, it is believed that AEP interacts with various biomolecules, such as proteins and DNA, through hydrogen bonding and electrostatic interactions. This interaction leads to the formation of a stable complex and the subsequent binding of the biomolecule to AEP.

Biochemical And Physiological Effects

AEP has been studied for its potential biochemical and physiological effects. Studies have shown that AEP can bind to various biomolecules, such as proteins and DNA, and can affect their activity. In addition, AEP has been shown to inhibit the activity of certain enzymes, such as proteases and phosphatases. Furthermore, AEP has been shown to have anti-inflammatory and anti-cancer properties.

Advantages And Limitations For Lab Experiments

AEP has several advantages for use in lab experiments. It is a versatile compound that can be used in various experiments and studies. It is also a stable compound that does not degrade easily. Furthermore, AEP is relatively inexpensive and can be synthesized in high yields.
However, AEP also has certain limitations. It is a relatively new compound and the mechanism of action is not fully understood. In addition, AEP is not soluble in water, which can limit its use in certain experiments.

Future Directions

The potential applications of AEP are still being explored. One potential application is the use of AEP as a drug delivery system. AEP could be used to deliver drugs to specific targets in the body, such as tumors. In addition, AEP could be used as a fluorescent probe to detect and monitor the activity of various biomolecules. Finally, AEP could be used as a building block for more complex molecules, such as polymers.

properties

IUPAC Name

6-amino-5-(cyclohexen-1-yl)-5-ethylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-2-12(8-6-4-3-5-7-8)9(13)14-11(17)15-10(12)16/h6H,2-5,7H2,1H3,(H3,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQOBBLOIUJQHMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=NC(=O)NC1=O)N)C2=CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70286490
Record name MLS002608758
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70286490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-5-(cyclohexen-1-yl)-5-ethylpyrimidine-2,4-dione

CAS RN

6297-72-9
Record name MLS002608758
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46094
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002608758
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70286490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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